2',3'-Dideoxyformycin A

HIV-1 syncytium inhibition assay dideoxynucleoside

Discerning the conformational determinants of nucleoside analog antiviral activity requires a matched negative control that isolates glycosidic torsion angle effects. 2',3'-Dideoxyformycin A (CAS 40627-17-6) fills this gap as a crystallographically characterized syn-conformation C-nucleoside that is inactive in HIV-1 syncytium assays. - Crystallizes in a syn conformation stabilized by an O5′···N3 intramolecular hydrogen bond, serving as a structurally rigorous negative control for anti-conformation N-nucleoside RT inhibitors. - C-glycosidic bond provides matched-pair comparison to N-nucleoside dideoxy analogs in intracellular stability and PNP-resistance assays. - Enables co-crystallization and cryo-EM studies to map conformational selection in HIV reverse transcriptase, adenosine kinase, and deoxycytidine kinase active sites.

Molecular Formula C10H13N5O2
Molecular Weight 235.24 g/mol
CAS No. 40627-17-6
Cat. No. B1222912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxyformycin A
CAS40627-17-6
Synonyms2',3'-dideoxyformycin A
Molecular FormulaC10H13N5O2
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)C2=C3C(=NN2)C(=NC=N3)N
InChIInChI=1S/C10H13N5O2/c11-10-9-8(12-4-13-10)7(14-15-9)6-2-1-5(3-16)17-6/h4-6,16H,1-3H2,(H,14,15)(H2,11,12,13)/t5-,6+/m0/s1
InChIKeyARFBRHSSFJEBBM-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Dideoxyformycin A: C-Nucleoside Conformational Probe


2',3'-Dideoxyformycin A is a synthetic dideoxy C-nucleoside analog composed of a pyrazolo[4,3‑d]pyrimidine base (formycin) linked to a 2,3‑dideoxyribose sugar via a carbon–carbon glycosidic bond [1]. Unlike therapeutic N‑nucleoside reverse‑transcriptase inhibitors, this compound was designed as a mechanistic probe: its crystal structure reveals a syn glycosidic conformation, and it failed to inhibit HIV‑1 in a syncytium assay, directly illuminating the conformational requirements for antiviral activity [1].

C-Nucleoside Probe

Designed to adopt syn glycosidic conformation for structural studies.

Negative Control

Supports anti-HIV screening assay validation with matched inactive analog.

SAR Comparator

Enables C- vs. N-nucleoside conformational and metabolic stability comparison.

2',3'-Dideoxyformycin A: Irreplaceable Conformational Probe


Standard anti‑HIV dideoxynucleosides such as 2′,3′‑dideoxycytidine (ddC) adopt an anti glycosidic conformation that is essential for chain‑termination and antiviral potency; substitution with 2′,3′‑dideoxyformycin A—which crystallises in a syn conformation stabilised by an intramolecular O5′···N3 hydrogen bond—would erase the very conformational signal under investigation [1]. This compound therefore serves as an irreplaceable syn‑conformation control that allows researchers to deconvolute the stereoelectronic determinants of nucleoside analog activity [1].

This Probe (Syn Conformer)

Locks into a syn conformation via an intramolecular O5'···N3 hydrogen bond, providing a critical conformational control.

Generic ddNs (Anti Conformers)

Standard anti-HIV dideoxynucleosides (ddC, ddA) adopt the anti conformation essential for chain-termination and antiviral potency.

Direct substitution with anti-conformers would erase the syn-conformation signal and invalidate conformational control experiments.

2',3'-Dideoxyformycin A: Comparative Evidence


HIV-1 Syncytium Inhibition vs. ddC

In an HIV‑1 syncytium inhibition assay, 2′,3′‑dideoxyformycin A produced no detectable reduction in viral‑induced syncytium formation, whereas 2′,3′‑dideoxycytidine (ddC) effected a marked decrease in viral titre under identical experimental conditions [1]. The authors concluded that the syn conformation adopted by the formycin analog is detrimental to HIV inhibition [1].

HIV-1 Syncytium Inhibition
Head-to-head
Target: No detectable reduction in viral titer.
ddC: Marked decrease in viral titer.
Supports syn-conformation incompatibility with HIV RT inhibition.
Reported in vitro T-lymphoblastoid co-culture model.
HIV-1 syncytium inhibition assay dideoxynucleoside antiviral screening

Glycosidic Conformation: Syn vs. Anti

X‑ray crystallography of 2′,3′‑dideoxyformycin A demonstrates a syn glycosidic conformation; the torsion angle χ places the pyrazolopyrimidine base above the ribose ring, and the conformation is locked by an intramolecular hydrogen bond between O5′ (donor) and N3 (acceptor) [1]. In contrast, all dideoxynucleosides with established anti‑HIV activity—including ddC, AZT, and ddA—adopt an anti conformation in both solution and enzyme‑bound states, which is considered essential for productive binding to HIV reverse transcriptase [1].

Glycosidic Conformation
Class-level
Target: Syn, locked by O5'···N3 H-bond.
Active ddNs: Anti, no analogous bond.
Structural basis for reported inactivity; probe for enzyme conformational selection.
X-ray crystallography data; ambient temperature.
X‑ray crystallography glycosidic torsion angle syn/anti conformation nucleoside SAR

Anti-HIV Activity vs. Parent Formycin A

Formycin A, the parent ribonucleoside, inhibits HIV‑1 replication with an EC50 of 10 µM . In marked contrast, 2′,3′‑dideoxyformycin A shows no detectable anti‑HIV activity in syncytium inhibition assays [1]. This represents a complete loss of antiviral potency upon removal of the 2′‑ and 3′‑hydroxyl groups—a SAR trend opposite to that observed in the adenosine series, where dideoxygenation (ddA) enhances or retains antiviral activity.

SAR: Sugar Modification
Context-dependent
Target: No detectable activity.
Formycin A: EC50 = 10 µM.
Dideoxygenation in C-nucleosides abolishes activity; contrasts N-nucleoside SAR.
Cross-study comparison; syncytium vs. replication assay.
HIV-1 inhibitor EC50 C-nucleoside antibiotic structure–activity relationship

C-Glycosidic Bond Metabolic Stability

2′,3′‑Dideoxyformycin A contains a C‑glycosidic bond connecting the sugar to the pyrazolopyrimidine base, a structural feature that renders C‑nucleosides inherently resistant to phosphorolytic cleavage by purine nucleoside phosphorylase (PNP) . By comparison, N‑nucleoside dideoxy analogs such as 2′,3′‑dideoxyadenosine (ddA) and 2′,3′‑dideoxyinosine (ddI) are substrates for PNP and undergo rapid in vivo glycosidic bond cleavage, limiting their metabolic half‑life . Direct quantitative kinetic data for 2′,3′‑dideoxyformycin A with purified PNP have not been reported; the resistance is inferred from the well‑established stability of the C‑nucleoside class.

Metabolic Stability (PNP)
Class-level
Predicted resistant (C-glycosidic bond); no direct kinetic data reported.
Inferred stability context requires compound-specific verification.
PNP substrate data for ddA/ddI well-documented; verify for this compound.
C-nucleoside purine nucleoside phosphorylase phosphorolysis resistance metabolic stability

2',3'-Dideoxyformycin A: Research Applications


Negative Control for Anti-HIV Screening

In any high‑throughput or focused screening of nucleoside analogs against HIV‑1, 2′,3′‑dideoxyformycin A provides a structurally matched negative control that is conformationally distinct (syn vs. anti) from active compounds. Its demonstrated lack of activity in the syncytium inhibition assay [1] allows laboratories to set baseline signal thresholds and distinguish genuine hits from assay artifacts.

Conformational Probe in Structural Biology

The experimentally determined syn glycosidic conformation and O5′···N3 hydrogen bond [1] make this compound an ideal ligand for co‑crystallization or cryo‑EM studies of HIV reverse transcriptase, adenosine kinase, or deoxycytidine kinase. It enables researchers to test whether a given enzyme active site can accommodate a syn nucleoside and to map conformational selection mechanisms.

C- vs. N-Nucleoside Metabolic Stability

Because 2′,3′‑dideoxyformycin A bears a C‑glycosidic bond, it serves as a matched‑pair comparator to N‑nucleoside dideoxy analogs (e.g., ddA) in intracellular stability and PNP‑resistance assays [1]. This scenario is especially relevant for groups investigating prodrug strategies that exploit differential glycosidic bond lability.

SAR of Sugar Modifications in Formycin Derivatives

The complete loss of anti‑HIV activity upon 2′,3′‑dideoxygenation, compared with the EC50 of 10 µM for parent formycin A [1], makes this compound a pivotal reference point for SAR libraries exploring the role of the ribose hydroxyls in C‑nucleoside bioactivity, cellular uptake, and phosphorylation efficiency.

Application
Selection Property
Validation Focus
HIV Screening Negative Control
Conformational mismatch (syn vs. anti)
Baseline signal thresholding in syncytium assay
Structural Biology Probe
Locked syn conformation & O5'···N3 H-bond
Co-crystallization / Cryo-EM with HIV RT or kinases
C- vs. N-Nucleoside Stability
C-glycosidic bond (vs. N-glycosidic in ddA)
Intracellular PNP resistance and half-life comparison
Formycin SAR Libraries
2',3'-dideoxy modification on C-nucleoside
Impact on bioactivity, uptake, and phosphorylation
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